molecular formula C13H13BrN2O B13298346 6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine

6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine

Cat. No.: B13298346
M. Wt: 293.16 g/mol
InChI Key: BMGNBJOEAWCNLH-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with benzyloxy, bromo, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove or alter substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism by which 6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 6-(Benzyloxy)-4-methylpyridin-3-amine
  • 5-Bromo-4-methylpyridin-3-amine

Uniqueness

6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

5-bromo-4-methyl-6-phenylmethoxypyridin-3-amine

InChI

InChI=1S/C13H13BrN2O/c1-9-11(15)7-16-13(12(9)14)17-8-10-5-3-2-4-6-10/h2-7H,8,15H2,1H3

InChI Key

BMGNBJOEAWCNLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1N)OCC2=CC=CC=C2)Br

Origin of Product

United States

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